(2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound characterized by the presence of two 5-methylfuran groups attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one typically involves the condensation of 5-methylfurfural with acetone under basic conditions. The reaction proceeds via an aldol condensation mechanism, where the carbonyl group of 5-methylfurfural reacts with the enolate ion of acetone to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to achieve efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of (2E)-1,3-Bis(5-methylfuran-2-yl)propan-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the furan rings.
Scientific Research Applications
(2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which (2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The furan rings and the propenone backbone can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-1,3-Bis(2-furyl)prop-2-en-1-one: Similar structure but lacks the methyl groups on the furan rings.
(2E)-1,3-Bis(5-bromofuran-2-yl)prop-2-en-1-one: Contains bromine atoms instead of methyl groups on the furan rings.
Uniqueness
(2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one is unique due to the presence of methyl groups on the furan rings, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electronic properties and steric hindrance, leading to differences in its behavior compared to similar compounds without these substituents.
Properties
IUPAC Name |
(E)-1,3-bis(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9-3-5-11(15-9)6-7-12(14)13-8-4-10(2)16-13/h3-8H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPPUFINQDVBKF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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